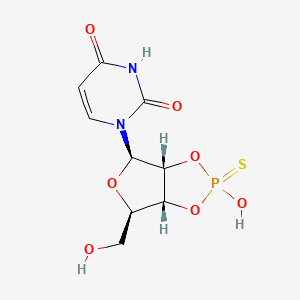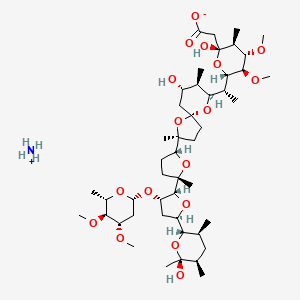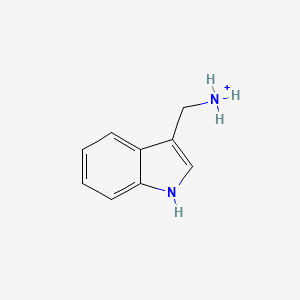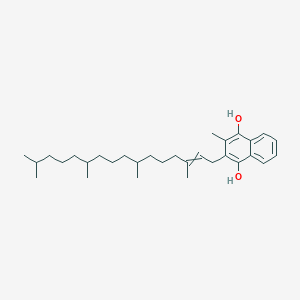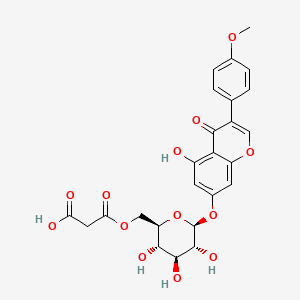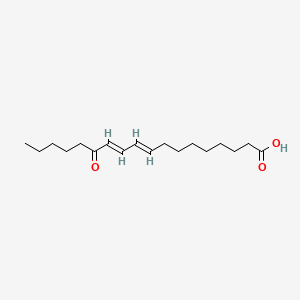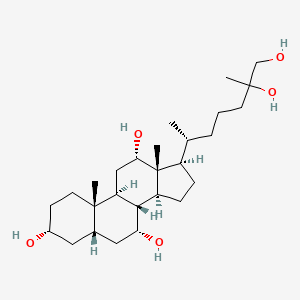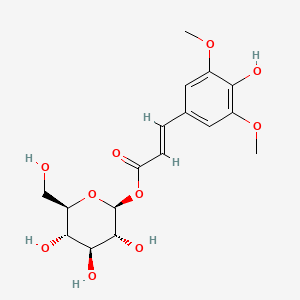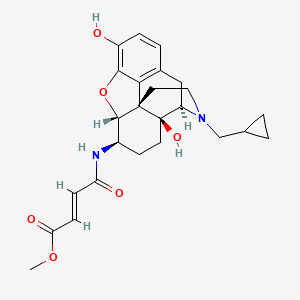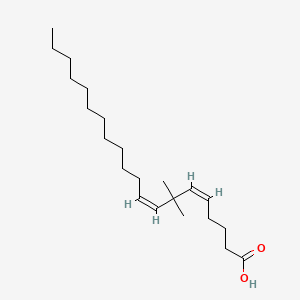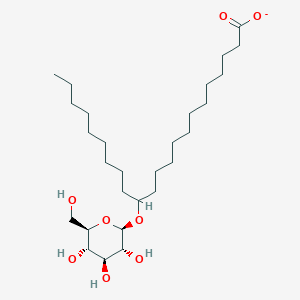
13-(beta-D-glucosyloxy)docosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(beta-D-glucosyloxy)docosanoate is a monocarboxylic acid anion that is the conjugate base of 13-(beta-D-glucosyloxy)docosanoic acid, arising from deprotonation of the carboxy group. It derives from a behenate. It is a conjugate base of a 13-(beta-D-glucosyloxy)docosanoic acid.
Wissenschaftliche Forschungsanwendungen
1. Diagnosis of Peroxisomal Disorders
13-(beta-D-glucosyloxy)docosanoate, as a component of very-long-chain fatty acids (VLCFAs), plays a role in diagnosing peroxisomal disorders (PDs). A study developed a method using LC-MS/MS for determining VLCFAs, including docosanoic acids, in plasma. This method proved effective for diagnosing PDs, showing 100% sensitivity in patient samples (Semeraro et al., 2016).
2. Liquid Chromatographic Analysis in Medical Diagnosis
A liquid chromatographic method was developed for the analysis of free docosanoic acids in human plasma. This method is crucial for identifying potential biomarkers for hereditary diseases, such as X-linked adrenoleukodystrophy, where VLCFAs like docosanoic acids are present at trace levels (Chung et al., 2008).
3. Antioxidant and α-Glucosidase Inhibitory Activity
Docosanoic acid, a very long-chain fatty acid, demonstrated significant antioxidant and α-glucosidase inhibitory activities. These properties make it relevant for therapeutic applications in conditions like diabetes and oxidative stress-related diseases (Zhang et al., 2020).
4. Fatty Acid Metabolism in Heart Health
Research on the oxidation of fatty acids, including docosanoate, in rat hearts revealed insights into heart health. The study showed that docosanoate is oxidized in peroxisomes, contributing to our understanding of fatty acid metabolism in cardiac health (Bian et al., 2005).
5. Neuroprotection and Alzheimer’s Disease
Docosanoic acids, as part of long-chain polyunsaturated fatty acids, are being studied for their role in neuroprotection and potential therapeutic applications in Alzheimer's disease. Their metabolites, such as docosanoids, can modulate inflammation and cell survival, crucial for brain health (Heras-Sandoval et al., 2016).
6. Anti-Inflammatory and Pro-Resolving Mediators
Docosanoic acids contribute to the formation of bioactive mediators like resolvins, which have anti-inflammatory and pro-resolving actions. These compounds are significant in the context of inflammation and its resolution, playing a vital role in immune responses (Sun et al., 2007).
Eigenschaften
Molekularformel |
C28H53O8- |
|---|---|
Molekulargewicht |
517.7 g/mol |
IUPAC-Name |
13-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosanoate |
InChI |
InChI=1S/C28H54O8/c1-2-3-4-5-9-12-15-18-22(35-28-27(34)26(33)25(32)23(21-29)36-28)19-16-13-10-7-6-8-11-14-17-20-24(30)31/h22-23,25-29,32-34H,2-21H2,1H3,(H,30,31)/p-1/t22?,23-,25-,26+,27-,28-/m1/s1 |
InChI-Schlüssel |
MVSYTBQOJXSHFZ-SFOFOFCKSA-M |
Isomerische SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)[O-])OC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)
